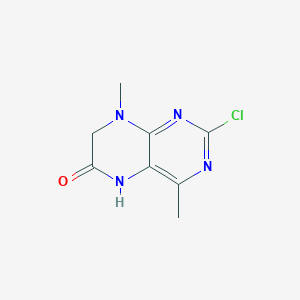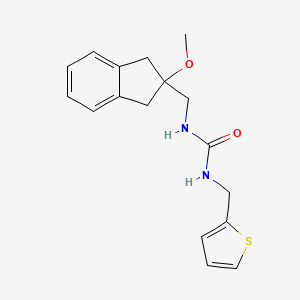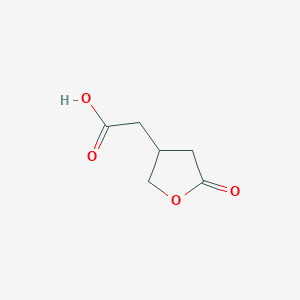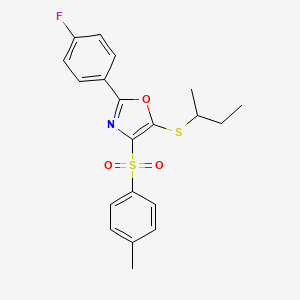
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one is a chemical compound with the molecular formula C8H9ClN4O. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. This compound is known for its unique structure, which includes a chlorine atom and two methyl groups attached to the pteridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one typically involves the chlorination of 4,8-dimethyl-5,7-dihydropteridin-6-one. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using optimized conditions to maximize yield and purity. The process generally includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like ethanol or dimethyl sulfoxide and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a pteridine oxide.
Aplicaciones Científicas De Investigación
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-7,8-dihydropteridin-6-one: Similar in structure but lacks the methyl groups at positions 4 and 8.
4,8-Dimethyl-5,7-dihydropteridin-6-one: Similar but lacks the chlorine atom.
Uniqueness
2-chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications compared to its analogs .
Propiedades
IUPAC Name |
2-chloro-4,8-dimethyl-5,7-dihydropteridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-4-6-7(12-8(9)10-4)13(2)3-5(14)11-6/h3H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKVAARZBITCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)


![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)
![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2888273.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2888274.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2888276.png)
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)


![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2888286.png)
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2888287.png)
![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(o-tolyl)acetamide](/img/structure/B2888288.png)
